1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione
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Overview
Description
1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione is a complex organic compound featuring a spiro structure This compound is notable for its unique arrangement of functional groups, which include an isobenzofuran moiety and a piperidine ring
Preparation Methods
The synthesis of 1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar compounds to 1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione include other spiro compounds like 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis (3-methylbenzenesulfinate) and 3-oxo-3H-spiro[isobenzofuran-1,90-xanthene]-30,60-diyl (3-dibenzoate) . These compounds share the spiro structure but differ in their functional groups and specific applications. The uniqueness of 1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione lies in its combination of the isobenzofuran and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-20(17-7-2-1-3-8-17)11-6-12-21(26)24-15-13-23(14-16-24)19-10-5-4-9-18(19)22(27)28-23/h1-5,7-10H,6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSYKBPCSVGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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